5-(Azepan-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with an azepane ring attached to the quinazoline structure. The sulfonyl group attached to the triazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE typically involves multi-step organic reactionsThe sulfonyl group is usually introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the triazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazoloquinazoline core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are commonly employed
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the triazoloquinazoline core .
Scientific Research Applications
1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The sulfonyl group plays a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1,2,4-Triazoloquinazolines: These compounds share a similar core structure but differ in the position of the triazole ring.
Quinazoline Derivatives: Compounds with variations in the substituents on the quinazoline ring.
Sulfonylated Triazoles: Compounds with sulfonyl groups attached to triazole rings .
Uniqueness: 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE is unique due to its specific combination of a triazoloquinazoline core with an azepane ring and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H23N5O2S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
5-(azepan-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C22H23N5O2S/c1-16-10-12-17(13-11-16)30(28,29)22-21-23-20(26-14-6-2-3-7-15-26)18-8-4-5-9-19(18)27(21)25-24-22/h4-5,8-13H,2-3,6-7,14-15H2,1H3 |
InChI Key |
MZVOIDJZGMCPIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCCC5 |
Origin of Product |
United States |
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